Quinolin-8-yl quinoline-8-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

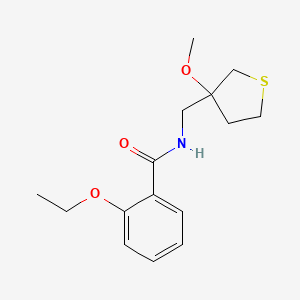

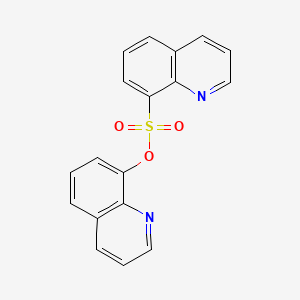

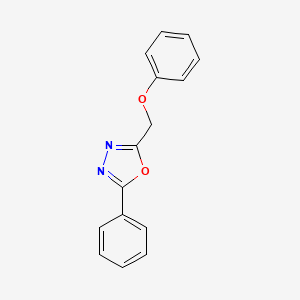

Quinolin-8-yl quinoline-8-sulfonate is a chemical compound with the molecular formula C18H12N2O3S . It is a derivative of quinoline, a nitrogen-containing heterocycle . Quinoline and its derivatives have been extensively used in medicinal chemistry due to their diverse spectrum of activities and numerous uses in industrial and synthetic organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The crystal structure of similar compounds has been found to be stabilized by C—H⋯O intermolecular hydrogen bonds .Chemical Reactions Analysis

Quinoline derivatives have been known to undergo various chemical reactions. For instance, 8-Hydroxyquinoline (8HQ), a related compound, has been found to initiate redox reactions that alter intracellular signaling, leading to antiangiogenesis and inhibition of tumor cell growth .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It is a weak tertiary base that can react with acids to produce salts .Applications De Recherche Scientifique

1. Synthetic Applications

Quinolin-8-yl quinoline-8-sulfonate and its derivatives find extensive applications in synthetic chemistry. For instance, the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position was developed using sodium sulfinates as sulfide sources. This process generates environmentally benign byproducts and yields a series of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives in moderate to high yields (Xia et al., 2016). Furthermore, the intermolecular amidation of quinoline N-oxides with sulfonamides under metal-free conditions has been successfully developed, which affords N-(quinolin-2-yl)sulfonamides in satisfactory to excellent yields (Yu et al., 2017).

2. Antimicrobial and Anticancer Activity

This compound derivatives have been synthesized and evaluated for their antimicrobial and anticancer potential. For example, novel 2‐substituted quinolin‐4‐yl‐benzenesulfonate derivatives have shown significant antiproliferative activity, particularly against human lymphoblastic leukemia and various solid tumor cell growths in culture (Kakadiya et al., 2011). Additionally, hybrid quinoline-sulfonamide complexes have been synthesized, showing promising antibacterial and antifungal activities (Diaconu et al., 2020).

Mécanisme D'action

Target of Action

Quinolin-8-yl quinoline-8-sulfonate is a derivative of quinoline, a nitrogen-containing heterocyclic compound . Quinoline and its derivatives have been reported as potential antitumor agents . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Mode of Action

Quinoline derivatives have been known to exhibit their effects through different mechanisms . They provide high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells .

Biochemical Pathways

For instance, compounds that contain a pyranoquinoline nucleus have been frequently used for bactericidal and bacteriolytic activities .

Result of Action

Quinoline derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Orientations Futures

Quinoline and its derivatives have been the focus of numerous research studies due to their wide range of applications in medicinal chemistry. Future research directions may include the development of new synthesis methods that are more environmentally friendly, as well as further exploration of the biological and pharmaceutical activities of these compounds .

Analyse Biochimique

Biochemical Properties

Quinoline derivatives have been known to interact with various enzymes, proteins, and other biomolecules . For instance, quinoline-based compounds have been reported as potential antitumor agents . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Cellular Effects

Quinoline derivatives have been reported to have diverse biological activities such as antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant, and diuretic activities .

Molecular Mechanism

Quinoline derivatives have been reported to exert their effects through various mechanisms at the molecular level . For instance, they may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Propriétés

IUPAC Name |

quinolin-8-yl quinoline-8-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O3S/c21-24(22,16-10-2-6-14-8-4-12-20-18(14)16)23-15-9-1-5-13-7-3-11-19-17(13)15/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHHKEBJRWPYLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OS(=O)(=O)C3=CC=CC4=C3N=CC=C4)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2622551.png)

![N-(3,4-dimethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2622553.png)

![3-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2622556.png)

![(Z)-ethyl 2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2622557.png)

![2-Methoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2622561.png)

![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2622564.png)